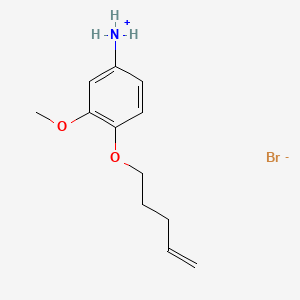
(3-methoxy-4-pent-4-enoxyphenyl)azanium;bromide
Vue d'ensemble
Description
m-Anisidine, 4-(4-pentenyloxy)-, hydrobromide: is a bioactive chemical compound with the molecular formula C12H18BrNO2 and a molecular weight of 288.18 g/mol . It is known for its applications in various scientific research fields, particularly in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-Anisidine, 4-(4-pentenyloxy)-, hydrobromide typically involves the reaction of m-Anisidine with 4-pentenyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for m-Anisidine, 4-(4-pentenyloxy)-, hydrobromide are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
m-Anisidine, 4-(4-pentenyloxy)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azide derivatives.
Applications De Recherche Scientifique
m-Anisidine, 4-(4-pentenyloxy)-, hydrobromide is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of m-Anisidine, 4-(4-pentenyloxy)-, hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
m-Anisidine: A precursor in the synthesis of m-Anisidine, 4-(4-pentenyloxy)-, hydrobromide.
4-Pentenyl bromide: Another precursor used in the synthesis.
m-Anisidine, 4-(4-pentenyloxy)-, hydrochloride: A similar compound with a different counterion.
Uniqueness
m-Anisidine, 4-(4-pentenyloxy)-, hydrobromide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pentenyloxy group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
105788-17-8 |
|---|---|
Formule moléculaire |
C12H18BrNO2 |
Poids moléculaire |
288.18 g/mol |
Nom IUPAC |
3-methoxy-4-pent-4-enoxyaniline;hydrobromide |
InChI |
InChI=1S/C12H17NO2.BrH/c1-3-4-5-8-15-11-7-6-10(13)9-12(11)14-2;/h3,6-7,9H,1,4-5,8,13H2,2H3;1H |
Clé InChI |
DOXSIYRANRUWMX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)[NH3+])OCCCC=C.[Br-] |
SMILES canonique |
COC1=C(C=CC(=C1)N)OCCCC=C.Br |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
m-Anisidine, 4-(4-pentenyloxy)-, hydrobromide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















